molecular formula C9H9BrN2O2 B13004905 5-Bromo-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyridine-3-carbonitrile

5-Bromo-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyridine-3-carbonitrile

Cat. No.: B13004905
M. Wt: 257.08 g/mol
InChI Key: GIDKPUQKFQDDLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyridine-3-carbonitrile is a heterocyclic compound that features a bromine atom, a methoxyethyl group, and a carbonitrile group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of the methoxyethyl and carbonitrile groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters for temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

5-Bromo-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-(2-methoxyethyl)pyrimidin-2(1H)-one
  • 5-Bromo-1-(2-methoxyethyl)-1H-benzimidazole

Uniqueness

Compared to similar compounds, 5-Bromo-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyridine-3-carbonitrile stands out due to its unique combination of functional groups and the dihydropyridine ring structure

Properties

Molecular Formula

C9H9BrN2O2

Molecular Weight

257.08 g/mol

IUPAC Name

5-bromo-1-(2-methoxyethyl)-4-oxopyridine-3-carbonitrile

InChI

InChI=1S/C9H9BrN2O2/c1-14-3-2-12-5-7(4-11)9(13)8(10)6-12/h5-6H,2-3H2,1H3

InChI Key

GIDKPUQKFQDDLV-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C(=O)C(=C1)Br)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.